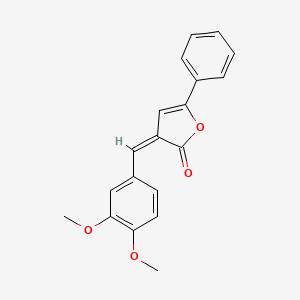

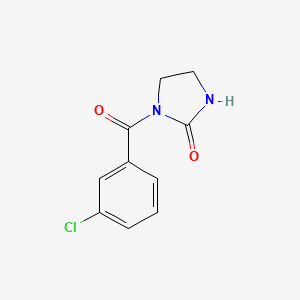

![molecular formula C17H15ClN2O2 B5512283 3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5512283.png)

3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, such as "3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole," typically involves multiple steps starting from precursors like chlorophenoxyacetic acids. These steps may include esterification, treatment with hydrazine hydrate, and ring closure reactions to form the oxadiazole core, followed by substitutions at specific positions to introduce various functional groups. The synthesis pathway is characterized by its flexibility in introducing diverse substituents, making it a robust method for generating a wide range of oxadiazole derivatives with potential biological activities (Siddiqui et al., 2014).

Scientific Research Applications

Synthesis and Pharmacological Applications

The compound 3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole, closely related to the oxadiazole class, is involved in research focused on synthesizing novel molecules with potential pharmacological applications. Studies have explored the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole derivatives, which have shown promise as anti-bacterial agents against both gram-negative and gram-positive bacteria. These derivatives have also been investigated for their moderate inhibition of α-chymotrypsin enzyme activity, revealing their potential in designing new therapeutic agents (Siddiqui et al., 2014).

Molecular Wires and Optoelectronic Properties

Research into pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives, which share structural similarities with this compound, has demonstrated the potential of these compounds in creating molecular wires with significant optoelectronic properties. These compounds have been synthesized and characterized, displaying high stability and promising applications in optoelectronics due to their electron-withdrawing effects and fluorescent properties (Wang et al., 2006).

Photochemical Behavior

The photochemical behavior of 1,2,4-oxadiazole derivatives, including compounds structurally related to this compound, has been a subject of study, revealing interesting photoisomerization phenomena. These investigations provide insights into the reactivity and potential applications of oxadiazole derivatives in photochemical processes (Buscemi et al., 1988).

Antimicrobial and Anti-Proliferative Activities

Studies on 1,3,4-oxadiazole N-Mannich bases, which are chemically akin to this compound, have highlighted their antimicrobial properties against various bacterial strains and fungi, such as Candida albicans. Moreover, some of these compounds have shown anti-proliferative activities against different cancer cell lines, indicating their potential in anticancer research (Al-Wahaibi et al., 2021).

properties

IUPAC Name |

3-(2-chlorophenyl)-5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O2/c1-11-7-8-12(2)15(9-11)21-10-16-19-17(20-22-16)13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATJAXHNSFQSSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC2=NC(=NO2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)

![3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)

![8-fluoro-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5512241.png)

![(4aS*,7aR*)-1-[(4-fluoro-3-methylphenyl)acetyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5512245.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5512250.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2,6-dimethoxybenzamide](/img/structure/B5512262.png)

![4-[(2-ethyl-6-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5512272.png)